5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride
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Overview
Description
5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydroquinoline is then subjected to amination reactions to introduce the amine group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinolin-8-amine: Another derivative of tetrahydroquinoline with similar structural features.
2-Methyl-5,6,7,8-tetrahydroquinoline: A methylated derivative with distinct chemical properties.
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide: A carboxamide derivative with unique applications.
Uniqueness
5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications .
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h2-3,6,8H,1,4-5,10H2;1H |
InChI Key |
UTWBRDVKORXIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)N.Cl |
Origin of Product |
United States |
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